molecular formula C17H16ClN7O B7787513 1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea

1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea

Cat. No.: B7787513
M. Wt: 369.8 g/mol
InChI Key: SDXPBTLLPXTAOV-UHFFFAOYSA-N
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Description

The compound with the identifier “1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including functional group modifications, coupling reactions, and purification steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also emphasizes cost-efficiency, safety, and environmental considerations, ensuring that the process is sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated compounds and nucleophiles are frequently used in substitution reactions, with solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized compounds with altered chemical properties.

Scientific Research Applications

1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules, contributing to the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: this compound is utilized in various industrial processes, including the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:

    CID 2632: A cephalosporin antibiotic with similar structural motifs.

    CID 6540461: Another compound with comparable biological activity.

    CID 5362065: A molecule used in similar industrial applications.

    CID 5479530: A compound with related chemical properties.

The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct reactivity and functionality compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7O/c18-13-6-8-14(9-7-13)21-17(26)22-16(10-25-12-19-11-20-25)24-23-15-4-2-1-3-5-15/h1-9,11-12,23H,10H2,(H2,21,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXPBTLLPXTAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=NC(=O)NC2=CC=C(C=C2)Cl)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NNC(=NC(=O)NC2=CC=C(C=C2)Cl)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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